5-Fluoro-2-iodobenzyl bromide
Overview
Description
5-Fluoro-2-iodobenzyl bromide: is an organic compound with the molecular formula C7H5BrFI. It is also known by its IUPAC name, 2-(bromomethyl)-4-fluoro-1-iodobenzene . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodobenzyl bromide typically involves the bromination of 5-Fluoro-2-iodotoluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Cross-Coupling Reactions: Products include biaryl compounds and alkynyl derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2-iodobenzyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo cross-coupling reactions makes it valuable in the construction of complex molecular architectures .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives have been studied for their anticancer, antiviral, and antibacterial properties .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodobenzyl bromide in chemical reactions involves the activation of the bromine and iodine atoms. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In cross-coupling reactions, the iodine atom undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form a new carbon-carbon bond .
Comparison with Similar Compounds
2-Bromo-5-fluorotoluene: Similar structure but lacks the iodine atom.
4-Fluoro-2-iodotoluene: Similar structure but lacks the bromine atom.
2-Iodo-5-bromotoluene: Similar structure but lacks the fluorine atom.
Uniqueness: 5-Fluoro-2-iodobenzyl bromide is unique due to the presence of all three halogens (bromine, fluorine, and iodine) on the benzene ring. This combination of halogens provides distinct reactivity patterns, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
2-(bromomethyl)-4-fluoro-1-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIPYRUYDCNASH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.